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molecular formula C10H6BrNO2 B2830546 3-(4-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 21724-96-9

3-(4-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No. B2830546
M. Wt: 252.067
InChI Key: YDIFCLVEBRJPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906913B2

Procedure details

A solution of hydrochloric acid (37%, 13 mL) in water (5.5 mL) was added to 4-bromoaniline (7.48 g, 43.52 mmol) at r.t. with vigorous stirring and the formed precipitate was allowed to stir for 30 min. The reaction mixture was cooled to 0° C. and a solution of sodium nitrite (3.30 g, 47.87 mmol) in water (9 mL) was added dropwise. At the end of diazotization, a clear yellow solution was obtained. Maleimide (8.45 g, 87.05 mmol) in acetone (35 mL) was added dropwise at 0° C. and then the pH of the solution was adjusted to 3-3.5 by adding sodium acetate. CuCl2 (0.88 g, 6.57 mmol) was added to the vigorously stirred mixture. The reaction mixture was stirred at 0° C. for 1 h and overnight at r.t. After completion of the reaction as confirmed by TLC, solvents were removed in vacuo to afford the crude compound, which was purified by column chromatography (silica gel, 4:6 EtOAc:Pet. ether) to afford the title compound as a yellow solid (5.8 g, 57%).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuCl2
Quantity
0.88 g
Type
reactant
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][CH:4]=1.N([O-])=O.[Na+].[C:14]1(=[O:20])[NH:18][C:17](=[O:19])[CH:16]=[CH:15]1.C([O-])(=O)C.[Na+]>O.CC(C)=O>[Br:2][C:3]1[CH:9]=[CH:8][C:6]([C:16]2[C:17](=[O:19])[NH:18][C:14](=[O:20])[CH:15]=2)=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.48 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.45 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
CuCl2
Quantity
0.88 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of diazotization, a clear yellow solution was obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 1 h and overnight at r.t
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 4:6 EtOAc:Pet. ether)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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